(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride
Description
(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride (CAS: 115816-34-7) is a substituted methanamine derivative featuring a 3-chlorophenyl group and a cyclobutyl ring. Its molecular formula is C₁₁H₁₅Cl₂N (MW: 232.15 g/mol). The compound is synthesized via procedures involving cyclopropane intermediates and catalytic reduction, as inferred from related methodologies . It is primarily used in research settings for pharmacological and chemical studies, with commercial availability in milligram-to-gram quantities .
Key structural attributes include:
- A 3-chlorophenyl group, which enhances lipophilicity and influences receptor binding.
- A cyclobutyl ring, conferring conformational rigidity compared to larger cycloalkyl groups.
- The hydrochloride salt form, improving solubility for experimental applications.
Properties
IUPAC Name |
(3-chlorophenyl)-cyclobutylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8;/h2,5-8,11H,1,3-4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXANMSXCWECJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of (3-chlorophenyl)(cyclobutyl)methanamine hydrochloride typically involves:
- Formation of the amine intermediate through nucleophilic substitution or reductive amination.
- Salt formation by treatment of the free amine with hydrochloric acid to yield the hydrochloride salt.
The process requires careful control of reaction conditions such as temperature, solvent choice, and stoichiometry to optimize yield and purity.
Preparation of the Free Amine
A common approach to synthesize the free amine (3-chlorophenyl)(cyclobutyl)methanamine involves:
- Starting materials : 3-chlorobenzaldehyde or 3-chlorobenzyl derivatives and cyclobutylamine or cyclobutyl-containing precursors.
- Key reaction : Reductive amination or nucleophilic substitution to form the methanamine linkage between the 3-chlorophenyl group and the cyclobutyl moiety.
Example from related amine synthesis patents and literature:
- A similar compound, (3-chloropyrazin-2-yl)methanamine, is prepared by reacting a substituted pyrazine derivative with amines in the presence of bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- The reaction temperature ranges from ambient to elevated temperatures (20°C to 130°C) depending on the reactivity of substrates and solvent choice.
- Bases such as triethylamine or diisopropylethylamine (DIEA) are used to facilitate imine formation and subsequent reduction steps.
- Hydrolysis or acid treatment steps convert intermediates into the desired amine.
Though this example is for a pyrazine derivative, the principles apply to the chlorophenyl-cyclobutyl methanamine synthesis due to similar nucleophilic substitution and imine chemistry.
Formation of Hydrochloride Salt
The free amine is converted into the hydrochloride salt by:
- Treating the amine with hydrochloric acid (HCl) in an appropriate solvent such as methanol, dichloromethane, or ethyl acetate.
- The reaction is typically carried out at temperatures ranging from 0°C to 40°C to ensure controlled salt formation and prevent degradation.
- The solvent system can be a single solvent or a mixture, chosen to maximize solubility and crystallization of the hydrochloride salt.
- The hydrochloride salt formation improves compound stability, handling, and solubility for further applications.
Solvent and Reaction Conditions Optimization
| Parameter | Typical Conditions for Preparation | Comments |
|---|---|---|
| Solvents | THF, ethyl acetate, dichloromethane, toluene, methanol | Solvent choice affects solubility and reaction rate |
| Temperature | 0°C to 60°C | Lower temps favor salt crystallization |
| Pressure | Atmospheric pressure (can vary) | Usually ambient pressure suffices |
| Base | Potassium carbonate, cesium carbonate, triethylamine, DIEA | Used in amine formation steps |
| Acid for salt formation | Hydrochloric acid (preferred), trifluoroacetic acid, sulfuric acid | HCl preferred for hydrochloride salt formation |
| Reaction time | Several hours to overnight | Dependent on substrate reactivity |
Yield and Purity
- Overall yields for similar amine preparations are reported to be at least 50%, with some processes achieving higher yields (~86% in related amine coupling reactions).
- Purification is often achieved by recrystallization of the hydrochloride salt or column chromatography of the free amine intermediate.
- Analytical methods such as NMR, HPLC, and LC-MS are used to confirm compound identity and purity.
Example Preparation Protocol (Inferred from Related Compounds)
- Imine Formation : React 3-chlorobenzaldehyde with cyclobutylamine in THF with triethylamine at room temperature for several hours to form the imine intermediate.
- Reduction : Reduce the imine using a suitable reducing agent (e.g., sodium borohydride) under controlled temperature to yield the free amine.
- Salt Formation : Dissolve the free amine in methanol, cool to 0–5°C, then add an equimolar amount of hydrochloric acid dropwise.
- Isolation : Stir the mixture until salt precipitates, filter, wash with cold solvent, and dry under vacuum.
Data Table: Stock Solution Preparation (For Reference)
| Amount of this compound | Volume of Solvent for 1 mM Solution (mL) | Volume of Solvent for 5 mM Solution (mL) | Volume of Solvent for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.31 | 0.86 | 0.43 |
| 5 mg | 21.54 | 4.31 | 2.15 |
| 10 mg | 43.08 | 8.62 | 4.31 |
Note: Volumes calculated based on molecular weight and desired molarity for solution preparation in DMSO or other solvents.
Summary of Research Findings
- The preparation of this compound involves classical amine synthesis techniques with careful choice of base, solvent, and acid for salt formation.
- Reaction conditions are flexible but optimized typically within mild temperature ranges and atmospheric pressure.
- Hydrochloride salt formation is achieved using HCl in solvents like methanol or dichloromethane, enhancing compound stability.
- Yields and purities are satisfactory for research and development purposes, with purification by recrystallization or chromatography.
- Related synthetic routes and reaction conditions from patent literature and chemical suppliers provide a robust framework for the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and amine compounds, which can be further utilized in different applications.
Scientific Research Applications
(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Analogues with Varying Aromatic Substitutents
Key Differences :
- Enantiomeric forms (R/S) of phenyl derivatives exhibit distinct stereochemical interactions in biological systems, whereas the target compound’s stereochemistry is unspecified in available data .
Halogenated Cyclobutyl Methanamine Derivatives
Table 2: Halogen-Substituted Analogues
Key Differences :
- Fluorinated derivatives exhibit enhanced metabolic stability due to C-F bonds, whereas the target compound’s chloro group may increase lipophilicity and alter degradation pathways .
Pharmacologically Relevant Analogues
Table 3: Sibutramine-Related Compounds
Key Differences :
- Sibutramine derivatives include bulky alkylamine chains, which are critical for serotonin/norepinephrine reuptake inhibition. The target compound’s simpler structure may lack this pharmacological activity .
Heterocyclic Analogues
Table 4: Aromatic Ring-Modified Analogues
Biological Activity
(3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is a chemical compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a 3-chlorophenyl group and a cyclobutyl moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHClN·HCl
- Molecular Weight : 229.2 g/mol
- CAS Number : 2098087-12-6
The hydrochloride form enhances its solubility and stability, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chlorophenyl group may facilitate binding to various receptors and enzymes, modulating their activity.
Interaction with Biological Targets
- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors allows it to compete for binding sites.
- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted on a library of compounds found that several analogs, including this compound, demonstrated significant inhibition against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of less than 20 µM in some cases .
Table 1: Antimicrobial Activity of this compound
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Cancer Cell Line Testing
A recent study evaluated the effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM, indicating significant potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl group or cyclobutyl ring can lead to variations in potency and selectivity against specific targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increased binding affinity |
| Cyclobutyl rigidity | Enhanced receptor interaction |
| Altered alkyl chain length | Variable cytotoxicity |
Q & A
Q. What synthetic methodologies are established for (3-Chlorophenyl)(cyclobutyl)methanamine hydrochloride, and how can reaction conditions be optimized?
A transition metal-free catalytic reduction of primary amides using an abnormal NHC-potassium complex (2 mol% loading) in dry toluene with HBPin as a reductant achieves 98% yield. Key optimizations include controlling reaction time (12–24 hours), maintaining anhydrous conditions, and using stoichiometric excess of HBPin (4 equiv) to ensure complete conversion .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what are the key spectral markers?
Q. What are the recommended storage conditions to ensure the compound’s stability?
Store in airtight containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis or decomposition. Avoid exposure to light, moisture, and oxidizing agents .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes .
Q. What analytical methods validate the compound’s purity and identity in compliance with pharmacopeial standards?
Combine HPLC (using C18 columns with acetonitrile/water gradients), HRMS (e.g., observed m/z 348.1032 for [M+H]+), and melting point analysis (203–204°C for related analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthesized batches?
Q. What catalytic mechanisms explain the efficiency of transition metal-free reduction in synthesizing this compound?
The abnormal NHC-potassium complex activates HBPin via σ-bond metathesis, enabling selective reduction of the amide to the primary amine without over-reduction to secondary amines. This mechanism avoids transition metal contamination, critical for pharmaceutical intermediates .
Q. How can researchers address the compound’s potential hygroscopicity during handling?
- Use glove boxes or nitrogen-purged reaction setups.
- Pre-dry solvents (e.g., toluene over molecular sieves).
- Quantify water content via Karl Fischer titration and adjust storage protocols accordingly .
Data Contradiction Analysis
- Conflicting NMR shifts : If δ 7.65 (ArH) deviates by >0.1 ppm, verify solvent purity (e.g., DMSO-d6 vs. CDCl3) or confirm the absence of tautomers using variable-temperature NMR .
- Purity vs. yield trade-offs : High yields (e.g., >95%) may mask impurities. Cross-validate with HRMS and elemental analysis to detect trace contaminants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
